Scleroglucan is a high molecular weight, water-soluble, non-ionic exopolysaccharide produced by fungi of the genus Sclerotium, primarily Sclerotium rolfsii and Sclerotium glucanicum [, , , , ]. It is classified as a β-1,3-β-1,6-glucan, characterized by a linear backbone of β-1,3-linked glucose units with single β-1,6-linked glucose branches every third subunit []. This unique structure imparts exceptional properties such as high viscosity, stability across a wide range of temperatures, pH levels, and salt concentrations, making it a valuable resource in various scientific research domains [, , ]. Scleroglucan's role in research extends to areas like enhanced oil recovery, food science, pharmaceuticals, cosmetics, and biomedicine [, , ].
Scleroglucan is primarily obtained from the fermentation of Sclerotium rolfsii, a filamentous fungus. This polysaccharide belongs to the class of glucans, specifically classified as a β-glucan due to its β-glycosidic linkages. The production process typically occurs under controlled fermentation conditions that optimize yield and molecular weight.
The synthesis of scleroglucan involves culturing Sclerotium rolfsii in a suitable medium under aerobic or microaerobic conditions. The fermentation process can be optimized using various strategies:
Scleroglucan's molecular structure consists of a backbone of (1,3)-β-linked D-glucopyranosyl residues with branching at every third unit by (1,6)-β-linked D-glucopyranosyl units. The degree of branching is approximately 0.33. The molecular weight varies depending on the strain and fermentation conditions, typically ranging from 1.3 × 10^5 Da to over 6.0 × 10^6 Da .
Key structural features include:
Scleroglucan can undergo various chemical modifications to enhance its properties or functionality:
The mechanism by which scleroglucan exerts its effects largely relates to its ability to form gels and thicken solutions. When dissolved in water, it forms a triple helical structure that contributes to its viscosity and stabilizing properties in formulations. This behavior is influenced by factors such as pH and ionic strength, which can denature or renature the polymer chains .
Analytical techniques such as high-performance liquid chromatography (HPLC) are commonly used for determining purity and concentration during production processes .
Scleroglucan finds extensive use across several fields due to its unique properties:
The versatility of scleroglucan makes it an important polysaccharide in both scientific research and industrial applications, demonstrating significant potential for future innovations in material science and biotechnology .
Scleroglucan is a high-molecular-weight, water-soluble homopolysaccharide belonging to the β-glucan family. Chemically, it consists of a linear backbone of β-(1→3)-linked D-glucopyranosyl units with single β-(1→6)-linked D-glucopyranosyl side branches occurring at every third residue. This configuration results in a degree of branching (DB) of approximately 0.33 [1] [4]. It is classified as a microbial exopolysaccharide (EPS), specifically secreted by fungi in the genus Sclerotium during aerobic fermentation. Unlike plant-derived β-glucans (e.g., oat or barley glucans), scleroglucan adopts a stable triple-helix conformation in aqueous solutions, contributing to its exceptional rheological properties. As a neutral polysaccharide, it lacks ionic charges, distinguishing it from anionic EPS like xanthan gum or alginate [4] [9].
The discovery of scleroglucan dates to 1959, when the Pioneering Research Division of the US Army first elucidated its structure through enzymatic studies. This foundational work was spearheaded by Halleck of The Pillsbury Company, who patented the basic structure, production methods, and purification techniques in 1967 [1]. Pillsbury introduced scleroglucan to the market under the trade name Polytran®, marking its first commercial use as a viscosifier. In 1976, the French company CECA S.E. acquired production rights, rebranding it as Biopolymer CS®. Subsequent commercialization milestones included:
Scleroglucan is primarily synthesized by filamentous fungi within the genus Sclerotium. Key industrial producers include:
Strain variability significantly impacts scleroglucan properties:
Table 1: Key Scleroglucan-Producing Fungi and Strain Characteristics
Species/Strain | Molecular Weight (Da) | Branching Pattern | Optimal Yield (g/L) |
---|---|---|---|
S. rolfsii ATCC 201126 | ~5.2 × 10⁶ | Regular (1:3 ratio) | 60–80 |
S. glucanicum | 1.3–3.2 × 10⁵ | Irregular | 30–50 |
S. rolfsii ATCC 15206 | 0.3–6.0 × 10⁶ | Regular (1:3 ratio) | 40–60 |
Scleroglucan shares structural motifs with other microbial β-glucans but exhibits distinct functional properties:
Table 2: Structural and Functional Comparison of Scleroglucan with Key β-Glucans
β-Glucan Type | Source | Linkages | Branching | Solubility | Key Functional Property |
---|---|---|---|---|---|
Scleroglucan | S. rolfsii | β-(1→3) + β-(1→6) | Every 3rd unit | Water-soluble | High viscosity, salt tolerance |
Schizophyllan | S. commune | β-(1→3) + β-(1→6) | Every 3rd unit | Water-soluble | Thermostable gel |
Curdlan | Agrobacterium spp. | β-(1→3) | None | Insoluble | Heat-induced gelation |
Oat β-glucan | Avena sativa | β-(1→3)/(1→4) | None | Water-soluble | Cholesterol reduction |
Pustulan | Umbilicaria lichen | β-(1→6) | None | Partially soluble | Proinflammatory activity |
Industrial applications diverge significantly:
This combination of structural robustness and functional versatility underscores scleroglucan’s unique position among β-glucans.
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